molecular formula C9H20N2O3 B12917049 (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol

(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12917049
M. Wt: 204.27 g/mol
InChI Key: QODUHZPNZZCCNF-BRDYZLGLSA-N
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Description

(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a hydroxypropylamino group and two hydroxyl groups, making it an interesting target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and (S)-2-hydroxypropylamine.

    Formation of Intermediate: The initial step involves the protection of the hydroxyl groups followed by the formation of an intermediate through nucleophilic substitution.

    Deprotection and Purification: The final step involves deprotection of the hydroxyl groups to yield the desired compound. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino group may yield secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound may be used as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: Similar structure but lacks the hydroxypropyl group.

    (3R,4S)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol: Similar structure but lacks the amino group.

Uniqueness

The presence of both the hydroxypropylamino group and the hydroxyl groups in (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol makes it unique compared to other similar compounds. This unique structure may confer specific properties and reactivity that are valuable in various applications.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

(3R,4S)-2-[2-[[(2S)-2-hydroxypropyl]amino]ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C9H20N2O3/c1-6(12)4-10-3-2-7-9(14)8(13)5-11-7/h6-14H,2-5H2,1H3/t6-,7?,8-,9+/m0/s1

InChI Key

QODUHZPNZZCCNF-BRDYZLGLSA-N

Isomeric SMILES

C[C@@H](CNCCC1[C@H]([C@H](CN1)O)O)O

Canonical SMILES

CC(CNCCC1C(C(CN1)O)O)O

Origin of Product

United States

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